4-Hydroxy-2-(hydroxymethyl)benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

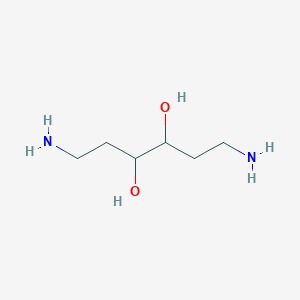

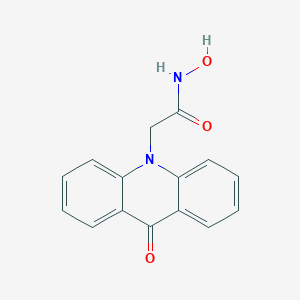

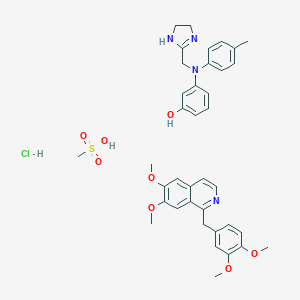

“4-Hydroxy-2-(hydroxymethyl)benzimidazole” is a chemical compound with the molecular formula C8H8N2O2 . It is used for research purposes and in the manufacture of chemical compounds.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “4-Hydroxy-2-(hydroxymethyl)benzimidazole”, has been a topic of interest in recent years . The synthesis often involves a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The reaction yields and product stability are significantly affected by the identity of the diamine and anhydride substituents .

Molecular Structure Analysis

The molecular structure of “4-Hydroxy-2-(hydroxymethyl)benzimidazole” is characterized by a benzimidazole ring with a hydroxymethyl group at the 2-position and a hydroxy group at the 4-position . The benzimidazole ring is a key component of the molecule, contributing to its bioactivity .

Chemical Reactions Analysis

Benzimidazole derivatives, including “4-Hydroxy-2-(hydroxymethyl)benzimidazole”, are known to undergo a variety of chemical reactions . These reactions often involve the formation of new bonds on the benzimidazole ring, resulting in the creation of new benzimidazole derivatives .

Physical And Chemical Properties Analysis

“4-Hydroxy-2-(hydroxymethyl)benzimidazole” is a solid substance with a molecular weight of 164.16 g/mol . It is used in laboratory settings and in the manufacture of chemical compounds.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties in Biochemistry and Pharmacology

Specific Scientific Field

Biochemistry and pharmacology.

Summary

4-Hydroxy-2-(hydroxymethyl)benzimidazole exhibits potent antioxidant properties. It scavenges free radicals, which are implicated in oxidative stress and various diseases. By neutralizing these radicals, it helps protect cells and tissues from damage.

Experimental Procedures

Researchers typically evaluate the antioxidant activity of this compound using in vitro assays. Common methods include:

Results

Studies have shown that 4-Hydroxy-2-(hydroxymethyl)benzimidazole effectively reduces oxidative stress markers and protects against cellular damage. Quantitative data from these assays demonstrate its antioxidant potency .

Metal Chelation in Coordination Chemistry

Specific Scientific Field

Coordination chemistry and metal ion binding.

Summary

The compound acts as a metal chelator, forming stable complexes with metal ions. Chelation therapy using benzimidazole derivatives has applications in treating metal toxicity and certain diseases.

Experimental Procedures

Researchers investigate metal chelation by:

Results

4-Hydroxy-2-(hydroxymethyl)benzimidazole forms stable complexes with various metal ions, including copper, zinc, and iron. These complexes may have therapeutic potential in metal overload disorders .

Safety And Hazards

Zukünftige Richtungen

Research into benzimidazole derivatives, including “4-Hydroxy-2-(hydroxymethyl)benzimidazole”, is ongoing, with a focus on improving the synthesis methods and understanding the mechanism of action of these compounds . This research could lead to the development of new drugs and therapies in the future .

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-1H-benzimidazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-4-7-9-5-2-1-3-6(12)8(5)10-7/h1-3,11-12H,4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROOLBGYYVWEIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-(hydroxymethyl)benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate](/img/structure/B53312.png)

![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)

![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone](/img/structure/B53333.png)